molecular formula C21H16ClN5O3S B2376742 Methyl 4-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate CAS No. 852373-33-2

Methyl 4-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate

Cat. No.: B2376742
CAS No.: 852373-33-2
M. Wt: 453.9
InChI Key: PYNGMMPPVMPRBA-UHFFFAOYSA-N
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Description

“Methyl 4-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate” is a complex organic compound. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

  • Heterocyclic compounds like pyridazine analogs, closely related to the chemical structure of interest, have demonstrated significant pharmaceutical importance. These compounds are crucial in medicinal chemistry due to their varied applications and potential in drug discovery (Sallam et al., 2021).

Synthesis and Structural Analysis

  • The synthesis and structure analysis of similar compounds, which are part of the [1,2,4]triazolo[4,3-b]pyridazine family, reveal insights into their chemical properties. These compounds have been studied using techniques like Density Functional Theory calculations, Hirshfeld surface analysis, and energy frameworks to understand molecular interactions and stability (Sallam et al., 2021).

Potential in Antiproliferative Activity

  • Some derivatives of the [1,2,4]triazolo[4,3-b]pyridazine family have shown potential in inhibiting the proliferation of endothelial and tumor cells. This suggests a possible application in cancer research and therapy (Ilić et al., 2011).

Applications in Anticonvulsant and Antihistaminic Activities

  • Derivatives of the [1,2,4]triazolo[4,3-b]pyridazine family have been investigated for their anticonvulsant activities, indicating their potential use in treating epilepsy (Fiakpui et al., 1999).
  • Additionally, these compounds have been explored for H1-antihistaminic activity, which is crucial in the treatment of allergic reactions (Gobinath et al., 2015).

Exploring Antimicrobial Properties

  • There is research exploring the antimicrobial properties of certain [1,2,4]triazolo[4,3-b]pyridazine derivatives, making them potential candidates for developing new antimicrobial agents (Bektaş et al., 2007).

Contribution to Pharmacological Research

  • The structural optimization and pharmacological investigation of these compounds contribute significantly to the development of new therapeutic agents, demonstrating diverse biological properties and potential medicinal applications (Kawakami et al., 1996).

Mechanism of Action

Target of Action

Compounds with a similar triazolothiadiazine scaffold have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These compounds can make specific interactions with different target receptors .

Mode of Action

Compounds with similar structures have been found to intercalate dna , suggesting that this compound may also interact with DNA to exert its effects.

Biochemical Pathways

Compounds with similar structures have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes are involved in various biochemical pathways, including cellular respiration, nerve signal transmission, phosphate metabolism, fat digestion, and steroid hormone synthesis, respectively.

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for compounds with a similar triazolothiadiazine scaffold . These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties.

Result of Action

Compounds with similar structures have been found to exhibit cytotoxic activities , suggesting that this compound may also have cytotoxic effects.

Biochemical Analysis

Biochemical Properties

Methyl 4-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and cholinesterase, which are involved in critical physiological processes . The interaction between this compound and these enzymes is primarily through binding to the active site, leading to enzyme inhibition and subsequent modulation of biochemical pathways.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter gene expression patterns, leading to changes in the production of specific proteins involved in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound binds to specific receptors or enzymes, leading to either inhibition or activation of their activity. For example, this compound can inhibit the activity of carbonic anhydrase by binding to its active site, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can result in downstream effects on cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has also been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as anti-inflammatory and anticancer properties . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of metabolites that can further influence biochemical pathways . The interaction of this compound with these enzymes can modulate metabolic processes and affect overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.

Properties

IUPAC Name

methyl 4-[[2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O3S/c1-30-21(29)14-4-8-16(9-5-14)23-18(28)12-31-19-11-10-17-24-25-20(27(17)26-19)13-2-6-15(22)7-3-13/h2-11H,12H2,1H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNGMMPPVMPRBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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